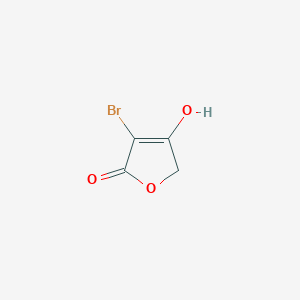
3-Bromo-4-hydroxy-5H-furan-2-one
Descripción general
Descripción
3-Bromo-4-hydroxy-5H-furan-2-one, also known as bromofuranone, is an organic compound . It has a molecular formula of C4H3BrO3 and a molecular weight of 178.96900 . It is the focus of numerous research studies due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one involves various chemical routes. One such route involves the transformation of furfural via photooxidation, which yields a significant amount of 5-hydroxy-2(5H)-furanone .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxy-5H-furan-2-one consists of a furanone ring with bromine and hydroxyl substituents . The exact mass of the molecule is 177.92700 .Aplicaciones Científicas De Investigación
1.2 Methods of Application or Experimental Procedures In the study, UV spectroscopy was used as a screening method to identify conditions forming stable UV-absorbing DBPs from 10 phenolic precursors at various pH levels, chlorine, and bromide doses . High-performance liquid chromatography coupled to high-resolution mass spectrometry (OrbitrapTM) was used to elucidate the chemical formulas of 30 stable DBPs .
1.3 Results or Outcomes The findings indicate the formation of furan-like DBPs from natural organic matter surrogates is more widespread than previously appreciated . Moreover, this class of DBPs may be toxicologically significant for the urinary bladder .
2.2 Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for the synthesis of 2-substituted 3-furfurals and 5,6-dehydronorcantharidins using “3-Bromo-4-hydroxy-5H-furan-2-one” are not detailed in the sources .
3.2 Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for studying the antibacterial activity of furan derivatives are not detailed in the sources .
3.3 Results or Outcomes Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
4.2 Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for the synthesis of Brivaracetam using “3-Bromo-4-hydroxy-5H-furan-2-one” are not detailed in the sources .
5.2 Methods of Application or Experimental Procedures A set of 5-substituted 3,4-dihalo-5H-furan-2-one compounds were designed and synthesized . Their inhibitory activities on biofilm formation of P. aeruginosa were studied by MIC assay, quantitative analysis of biofilm inhibition, and observation of biofilm formation with SEM .
5.3 Results or Outcomes Compounds showed remarkable effects of biofilm formation inhibition on P. aeruginosa . Furthermore, molecular docking was performed to identify the key structural features of these compounds with the binding site of LasR receptor .
6.2 Methods of Application or Experimental Procedures The synthesis started from 2-bromo-5-nitro furan with 2-hydroxy phenyl boronic acid, 3-hydroxy-phenyl boronic acid, and 4-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh 3) 4 /K 2 CO 3 .
Direcciones Futuras
The future directions for the study of 3-Bromo-4-hydroxy-5H-furan-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study has shown that the introduction of silyl groups to a similar compound, 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One, can adjust both the potency and selectivity of the compound, suggesting potential for the design of novel silicon-based anticancer drugs .
Propiedades
IUPAC Name |
4-bromo-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNXNHYJXRNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716040 | |
| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5H-furan-2-one | |
CAS RN |
21151-51-9 | |
| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)
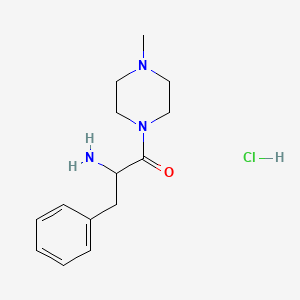
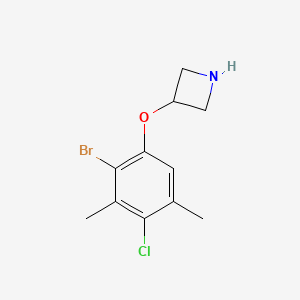
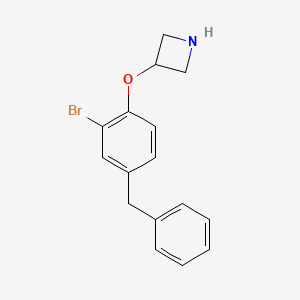
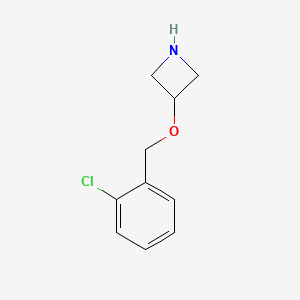
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)
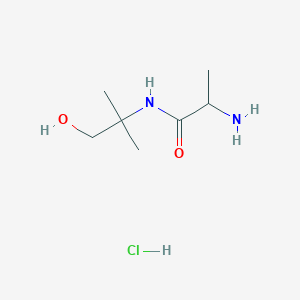
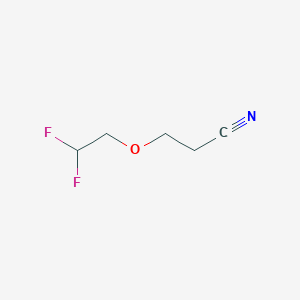
![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)
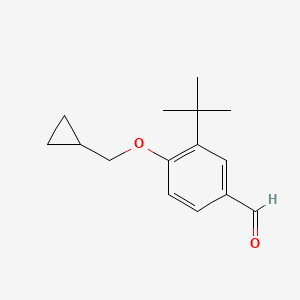
![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
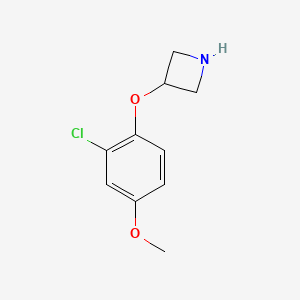
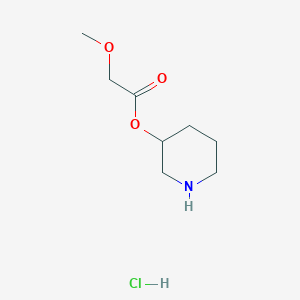
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)